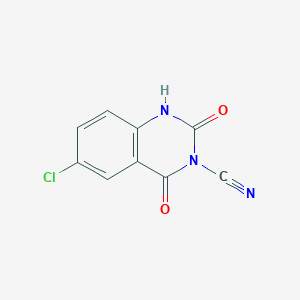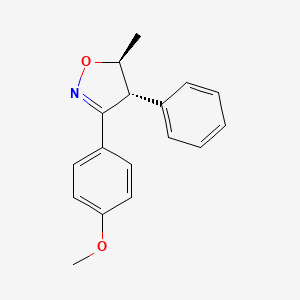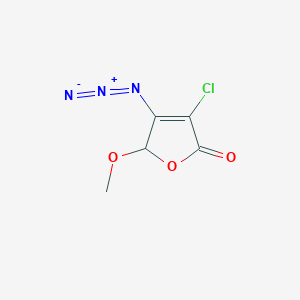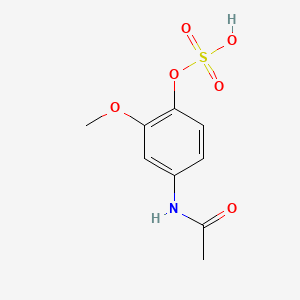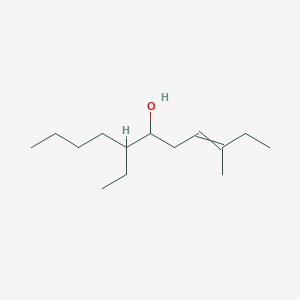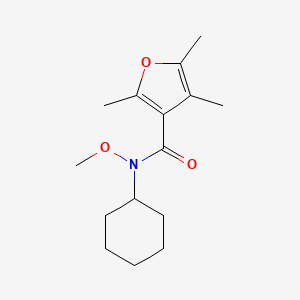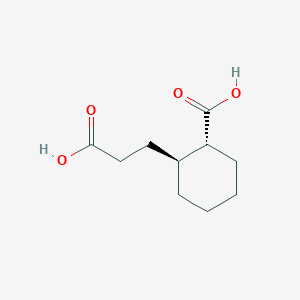
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two carboxylic acid groups attached to a cyclohexane ring, making it a dicarboxylic acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, followed by carboxylation reactions. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The carboxylic acid groups play a crucial role in binding to active sites of enzymes, facilitating catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but different stereochemistry.
Cyclohexane-1,3-dicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Different position of carboxylic acid groups.
Uniqueness
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of two carboxylic acid groups also provides versatility in chemical modifications and applications .
Eigenschaften
CAS-Nummer |
61154-27-6 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
OSYCDUDSGQZZMX-JGVFFNPUSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


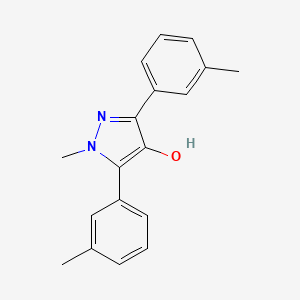
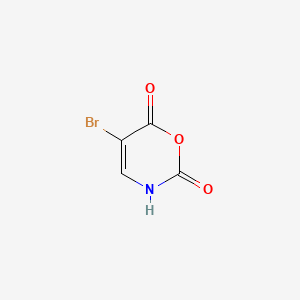
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
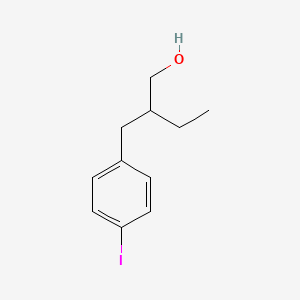
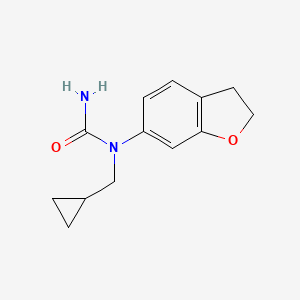
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
